Magnesium chloride hexahydrate (MgCl2.6H2O)

Description

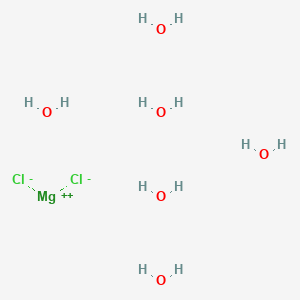

Magnesium chloride hexahydrate (MgCl₂·6H₂O) is a crystalline inorganic compound composed of magnesium ions, chloride ions, and six water molecules. It is commercially known as bischofite and is recognized for its hygroscopicity, high solubility in water (≈542 g/L at 20°C), and a melting point of approximately 116–117°C . With a molecular weight of 203.30 g/mol , it is produced via evaporation of brine or seawater and is widely used in de-icing, dust control, pharmaceuticals, and as a phase change material (PCM) in thermal energy storage .

Key properties include:

Properties

Molecular Formula |

Cl2H12MgO6 |

|---|---|

Molecular Weight |

203.30 g/mol |

IUPAC Name |

magnesium;dichloride;hexahydrate |

InChI |

InChI=1S/2ClH.Mg.6H2O/h2*1H;;6*1H2/q;;+2;;;;;;/p-2 |

InChI Key |

DHRRIBDTHFBPNG-UHFFFAOYSA-L |

Canonical SMILES |

O.O.O.O.O.O.[Mg+2].[Cl-].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Solar Evaporation

Solar evaporation remains the most cost-effective method for preconcentrating magnesium-rich brines, particularly in regions with high solar irradiance. Natural brines from sources like the Great Salt Lake (Utah, USA) and the Dead Sea (Middle East) contain MgCl₂ concentrations of approximately 35% by weight. In this process, brine is directed into shallow evaporation ponds, where solar energy drives water removal over weeks to months. The residual liquid is enriched to a nominal MgCl₂·12H₂O composition before further processing.

A critical limitation of solar evaporation is its dependence on climatic conditions. For instance, the Great Salt Lake brine requires 4–6 months of solar exposure to achieve a 30–35% MgCl₂ concentration, with annual yield fluctuations of ±15% due to rainfall variability. Despite these challenges, solar preconcentration reduces subsequent energy demands by 40–50% compared to direct thermal evaporation.

Vacuum Evaporation

Following solar preconcentration, vacuum evaporation is employed to crystallize MgCl₂·6H₂O. The brine is heated to 90–120°C under reduced pressure (0.6–0.8 atm), precipitating MgCl₂·6H₂O and MgSO₄·7H₂O (epsomite) simultaneously. The mixed crystals are then heated to 120–150°C to redissolve MgCl₂·6H₂O selectively, leaving MgSO₄ as a solid byproduct. Final crystallization at 90°C yields MgCl₂·6H₂O with a purity of 92–95%.

Table 1: Energy Consumption in Vacuum Evaporation

| Process Stage | Temperature (°C) | Energy (kWh/ton) |

|---|---|---|

| Solar Preconcentration | Ambient | 15–20 |

| Vacuum Evaporation | 90–120 | 480–520 |

| Selective Dissolution | 120–150 | 120–150 |

| Final Crystallization | 90 | 80–100 |

Data adapted from US5326432A and Huang et al..

Chemical Synthesis Methods

The Dow Process

The Dow process, widely used in North America, involves reacting magnesium hydroxide (Mg(OH)₂) with hydrochloric acid (HCl):

The resulting solution is concentrated via multi-stage evaporation to precipitate MgCl₂·6H₂O. Key advantages include consistent purity (98–99%) and scalability, but the process demands high-grade HCl (≥32% concentration) and generates wastewater requiring neutralization.

Table 2: Dow Process Parameters

| Parameter | Value |

|---|---|

| HCl Concentration | 32–35% |

| Reaction Temperature | 80–90°C |

| Evaporation Stages | 3–4 |

| Final Product Purity | 98–99% |

Industrial Production from Natural Sources

Great Salt Lake Brine Processing

The Great Salt Lake brine contains ~11% MgCl₂ by mass, which is preconcentrated to 35% via solar evaporation. Subsequent vacuum evaporation at 90°C produces MgCl₂·6H₂O crystals with a median particle size of 150–200 μm. Impurities such as NaCl (2–3%) and KCl (1–2%) are removed via fractional crystallization.

Dead Sea Extraction

The Dead Sea brine, with MgCl₂ concentrations of ~31%, undergoes a similar evaporation-crystallization sequence. However, higher sulfate content (4–5% SO₄²⁻) necessitates additional steps, including barium chloride (BaCl₂) treatment to precipitate BaSO₄. This increases production costs by 12–15% compared to Great Salt Lake operations.

Table 3: Natural Brine Composition Comparison

| Source | MgCl₂ (%) | NaCl (%) | SO₄²⁻ (%) | Annual Yield (kt) |

|---|---|---|---|---|

| Great Salt Lake | 35 | 3.2 | 1.8 | 450–500 |

| Dead Sea | 31 | 2.5 | 4.5 | 300–350 |

| Zechstein Seabed | 28 | 1.2 | 0.9 | 200–250 |

Data synthesized from US5326432A and Wikipedia.

Challenges and Optimization

Energy Consumption

Evaporative methods account for 70–80% of total production costs due to high thermal energy demands. For example, vacuum evaporation requires 480–520 kWh per ton of MgCl₂·6H₂O, primarily for maintaining sub-atmospheric pressures. Hybrid systems combining solar thermal collectors with vacuum evaporation reduce energy use by 25–30%, though capital costs increase by 20%.

Hydrolysis and Byproduct Formation

During dehydration beyond the hexahydrate stage, hydrolysis occurs:

This side reaction, prevalent above 120°C, contaminates products with Mg(OH)Cl (up to 5% by mass). Industrial solutions include HCl gas injection during evaporation to suppress hydrolysis, achieving <0.5% Mg(OH)Cl content.

Comparative Analysis of Preparation Methods

Table 4: Method Comparison

| Method | Purity (%) | Energy (kWh/ton) | Cost ($/ton) | Scalability |

|---|---|---|---|---|

| Solar + Vacuum | 92–95 | 600–700 | 180–220 | High |

| Dow Process | 98–99 | 850–900 | 300–350 | Moderate |

| Dead Sea Extraction | 90–92 | 700–750 | 250–280 | Moderate |

Chemical Reactions Analysis

Dehydration Reactions

MgCl₂·6H₂O undergoes stepwise dehydration upon heating, forming lower hydrates and anhydrous MgCl₂:

Key Findings :

-

Complete dehydration to anhydrous MgCl₂ requires temperatures >300°C .

-

Hydrolysis competes with dehydration above 167°C, forming MgOHCl and HCl gas :

Hydrolysis and Thermal Decomposition

At elevated temperatures (>200°C), MgCl₂·6H₂O undergoes hydrolysis, producing magnesium oxychlorides and MgO:

Pathway 1: Hydrolysis in Air

Pathway 2: Calcination in HCl Atmosphere

-

Suppresses hydrolysis, enabling direct dehydration to MgCl₂·H₂O .

-

Subsequent heating yields MgO at 360°C, lower than in air due to reactive intermediates .

Solubility and Dissolution Behavior

MgCl₂·6H₂O is highly water-soluble, with solubility increasing with temperature:

| Temperature (°C) | Solubility (g/100 mL H₂O) | References |

|---|---|---|

| 20 | 235 | |

| 100 | 367 |

Notable Properties :

-

Aqueous solutions dissociate into Mg²⁺ and Cl⁻ ions2:

Reaction with Bases

MgCl₂·6H₂O reacts with strong bases (e.g., NH₃) to precipitate Mg(OH)₂:

Comparative Thermal Pathways

| Starting Material | Dehydration Conditions | Final Product (MgO) Temperature | References |

|---|---|---|---|

| MgCl₂·6H₂O | Air, 415°C | 415°C | |

| MgCl₂·H₂O | HCl atmosphere, 360°C | 360°C |

Mechanistic Insight :

-

MgCl₂·H₂O forms reactive intermediates (e.g., Mg₃Cl₂(OH)₄·2H₂O) with higher surface area, accelerating MgO formation .

Industrial and Environmental Relevance

Scientific Research Applications

Pharmaceutical Applications

Magnesium Supplementation

Magnesium chloride hexahydrate is commonly used in the pharmaceutical industry for magnesium supplementation. It is critical in treating magnesium deficiencies that can lead to muscle cramps, seizures, and heart arrhythmias. It is also utilized in the formulation of intravenous fluids and certain laxatives and antacids .

Case Study: Magnesium Deficiency Treatment

A study highlighted the effectiveness of magnesium chloride in treating patients with chronic magnesium deficiency, demonstrating improvements in muscle function and overall health outcomes .

Environmental Applications

Water Treatment

In water treatment processes, magnesium chloride hexahydrate is employed for softening hard water by removing calcium and other impurities through precipitation. It also plays a role in flocculation processes in wastewater treatment plants .

De-Icing Agent

This compound is widely used as a de-icing agent due to its lower corrosiveness compared to sodium chloride. It effectively melts ice on roads and highways, making it a preferred choice in colder climates .

| Application | Description | Benefits |

|---|---|---|

| Water Softening | Removes hardness from water | Improves water quality |

| De-Icing | Melts ice on roads | Less corrosive than sodium salt |

Metallurgical Applications

Fluxing Agent

In metallurgy, magnesium chloride hexahydrate serves as a fluxing agent during the production of steel and non-ferrous metals such as aluminum and copper. It aids in removing impurities from molten metals, enhancing purity and quality .

Production of Magnesium Metal

The compound is also crucial in the Pidgeon process for producing magnesium metal, which is increasingly important due to the rising demand for lightweight materials in automotive and aerospace industries .

Chemical Industry

Raw Material for Chemical Production

In the chemical industry, magnesium chloride hexahydrate is used as a raw material for producing magnesium hydroxide and other magnesium salts. These compounds are essential in manufacturing flame retardants, fertilizers, and various chemical products .

| Application | Description | Benefits |

|---|---|---|

| Chemical Synthesis | Used to produce magnesium hydroxide | Essential for various industries |

| Catalysis | Acts as a catalyst in chemical reactions | Enhances reaction efficiency |

Food Industry

Food Additive

Magnesium chloride hexahydrate is utilized as a food additive, particularly as a firming agent in tofu production and canned vegetables. Its role extends to providing essential magnesium in processed foods .

Case Study: Nutritional Supplementation

Research indicates that incorporating magnesium chloride into food products can help address dietary deficiencies among populations with low magnesium intake .

Construction Industry

Building Materials

The compound is increasingly used in producing magnesium-based cements and concrete due to its high strength and fire resistance. Magnesium chloride acts as a precursor to magnesium oxide, which contributes to more durable construction materials .

| Application | Description | Benefits |

|---|---|---|

| Magnesium Cement | Used in eco-friendly construction materials | High strength and durability |

| Floorings & Tiles | Improves structural integrity | Fire resistance |

Mechanism of Action

Magnesium chloride hexahydrate exerts its effects primarily through the release of magnesium ions (Mg²⁺). These ions play crucial roles in various biological processes, including:

Enzyme Activation: Magnesium ions act as cofactors for numerous enzymes involved in protein synthesis, carbohydrate metabolism, and nucleic acid structure.

Cell Membrane Integrity: Magnesium ions help maintain the structural integrity of cell membranes and walls.

Muscle Physiology: Magnesium ions are essential for muscle cell physiology, including muscle contraction and relaxation.

Comparison with Similar Compounds

Key Differences :

- The hexahydrate form is less prone to hydrolysis during storage compared to anhydrous MgCl₂, which requires stringent moisture control .

- Anhydrous MgCl₂ is preferred in high-temperature processes (e.g., magnesium metal production), while the hexahydrate is used in low-temperature applications like de-icing .

Magnesium Nitrate Hexahydrate (Mg(NO₃)₂·6H₂O) and Magnesium Sulfate Heptahydrate (MgSO₄·7H₂O)

Performance in Radiopharmaceuticals :

In 99Mo/99mTc generators, MgCl₂·6H₂O-based systems (Series A) met pharmacopeia standards for 99Mo breakthrough (<0.015%) and radiochemical purity (>95%), outperforming nitrate and sulfate salts in specific stability metrics .

Potassium Magnesium Trichloride Hexahydrate (KMgCl₃·6H₂O)

Key Insight :

KMgCl₃·6H₂O is structurally distinct due to its potassium content, making it more suitable for dietary magnesium supplementation, whereas MgCl₂·6H₂O is preferred for industrial applications .

Carnallite (KCl·MgCl₂·6H₂O)

Industrial Relevance :

Carnallite is a critical raw material for extracting both KCl and MgCl₂, whereas MgCl₂·6H₂O is typically the final product in brine processing .

Phase Change Materials (PCMs): MgCl₂·6H₂O vs. Bismuth-Lead-Cadmium Alloys

Advantage :

MgCl₂·6H₂O outperforms metal-based PCMs in safety and sustainability, making it ideal for renewable energy systems .

Calcium Chloride (CaCl₂) as a De-icer

| Property | MgCl₂·6H₂O | CaCl₂ |

|---|---|---|

| Freezing Point | Effective down to -15°C | Effective down to -29°C |

| Environmental Impact | Less corrosive to concrete | Highly corrosive |

| Cost | Higher per ton | Lower |

Trade-offs : While CaCl₂ operates at lower temperatures, MgCl₂·6H₂O is preferred for its reduced corrosivity and minimal environmental damage .

Biological Activity

Magnesium chloride hexahydrate (MgCl2·6H2O) is a compound of significant interest in biological and medical research due to its essential role in various physiological processes. This article explores its biological activity, mechanisms of action, and implications for health and disease management.

Overview of Magnesium Chloride Hexahydrate

Magnesium chloride hexahydrate is a crystalline salt that serves as a source of magnesium ions, which are crucial for numerous biological functions. It is commonly utilized in clinical settings for electrolyte replenishment and treatment of magnesium deficiencies. The molecular weight of MgCl2·6H2O is 203.30 g/mol, and it appears as a white solid at room temperature.

Biological Functions of Magnesium

Magnesium plays a vital role in over 300 enzymatic reactions within the human body, including:

- Protein Synthesis : Acts as a cofactor in ribosomal function.

- Carbohydrate Metabolism : Involved in glycolysis and ATP production.

- Nucleic Acid Structure : Stabilizes the structure of DNA and RNA.

- Muscle Function : Essential for muscle contraction and relaxation.

- Cardiovascular Health : Regulates heart rhythm and blood pressure.

Research indicates that magnesium ions influence various physiological processes through several mechanisms:

- Enzymatic Activity : Magnesium acts as a cofactor for enzymes such as deoxyribonuclease (DNase), which is involved in DNA metabolism, and lipoprotein lipase, which helps regulate lipid levels in the blood .

- Gastrointestinal Effects : A study involving adult volunteers demonstrated that oral administration of magnesium chloride resulted in decreased gastric emptying rates, which may affect nutrient absorption . The compound has been shown to influence the secretion of gastrointestinal hormones like cholecystokinin, impacting digestion .

- Cell Membrane Integrity : Magnesium is crucial for maintaining the structural integrity of cell membranes, influencing cellular signaling pathways and ion transport across membranes .

Case Study 1: Magnesium Deficiency and Cardiovascular Health

A clinical trial assessed the impact of magnesium supplementation on patients with cardiovascular diseases. Results indicated that magnesium chloride supplementation significantly improved endothelial function and reduced arterial stiffness, suggesting a protective role against cardiovascular events .

Case Study 2: Effects on Lipid Metabolism

In another study, magnesium chloride was administered to subjects with dyslipidemia. The findings revealed that magnesium supplementation led to a reduction in serum cholesterol levels without adversely affecting lipid digestion, indicating its potential role in managing lipid profiles .

Data Tables

| Study | Participants | Intervention | Outcome |

|---|---|---|---|

| Clinical Trial on Cardiovascular Health | 100 patients with cardiovascular disease | MgCl2 supplementation (800 mg/day) | Improved endothelial function |

| Lipid Metabolism Study | 50 subjects with dyslipidemia | MgCl2 supplementation (600 mg/day) | Reduced serum cholesterol levels |

Q & A

Q. Critical Considerations :

- Use updated atomic weights from authoritative databases (e.g., PubChem, NIST).

- Verify hydration state integrity, as hygroscopicity may alter water content .

Basic: What is the standardized method for preparing a M MgCl₂·6H₂O solution for volumetric titration?

Answer:

Weighing : Dissolve 10.165 g MgCl₂·6H₂O (MW 203.30) in 1 L of deionized water.

Q. Answer :

-

Principle : EDTA complexometric titration quantifies Mg²⁺ ions.

-

Procedure :

- Dissolve 0.5 g sample in 100 mL water.

- Add pH 10 buffer and indicator.

- Titrate with standardized EDTA.

-

Purity Calculation :

Acceptable Impurities :

Advanced: What are the mechanisms and critical parameters in the thermal decomposition of MgCl₂·6H₂O to MgO?

Q. Answer :

-

Mechanism :

Dehydration occurs stepwise: -

Critical Parameters :

-

Characterization :

TEM analysis confirms (200) crystal plane dominance in MgO .

Advanced: How is MgCl₂·6H₂O utilized in drug delivery systems, and what methodological optimizations are required?

Q. Answer :

- Role : Acts as a stabilizer in hydrotalcite synthesis for controlled drug release (e.g., berberine chloride) .

- Optimization Steps :

Advanced: How does the hygroscopic nature of MgCl₂·6H₂O impact experimental reproducibility, and how can this be mitigated?

Q. Answer :

- Impact : Absorbs moisture, altering solution molarity and reaction kinetics .

- Mitigation Strategies :

Advanced: How to resolve contradictions in reported decomposition temperatures of MgCl₂·6H₂O across studies?

Q. Answer :

- Root Causes :

- Variable heating rates (5–20°C/min).

- Differences in sample purity or hydration state .

- Resolution :

Advanced: What are the optimal storage conditions for MgCl₂·6H₂O to prevent deliquescence and hydrolysis?

Q. Answer :

- Conditions :

- Temperature: ≤-20°C in sealed containers.

- Humidity: <10% RH using silica gel.

- Monitoring :

Regular Karl Fischer titration to assess water content .

Advanced: How do trace impurities in MgCl₂·6H₂O affect oxidative potential (OP) assays in environmental studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.